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Compound of Interest

Compound Name: N-Isopropyl-4-methoxyaniline

Cat. No.: B103625

This technical guide provides an in-depth analysis of the spectral data for N-Isopropyl-4-
methoxyaniline (CAS 16495-67-3), a key intermediate in various fields of chemical synthesis.
Designed for researchers, scientists, and professionals in drug development, this document
offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics. By integrating experimental protocols with expert
interpretation, this guide serves as a practical resource for the unambiguous identification and
characterization of this compound.

Molecular Structure and Physicochemical
Properties

N-Isopropyl-4-methoxyaniline, with the molecular formula C10H1sNO and a molecular weight
of 165.23 g/mol , is an aromatic amine characterized by an isopropyl group attached to the
nitrogen atom and a methoxy group at the para-position of the aniline ring.[1] This substitution
pattern significantly influences its spectroscopic properties and chemical reactivity.
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Property Value Source

Molecular Formula C10H1sNO --INVALID-LINK--

Molecular Weight 165.23 g/mol --INVALID-LINK--
4-methoxy-N-(propan-2-

IUPAC Name - --INVALID-LINK--
yhaniline

CAS Number 16495-67-3 --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-
Isopropyl-4-methoxyaniline. Both *H and *3C NMR provide critical information about the
electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution *H and 3C NMR spectra of N-lsopropyl-4-
methoxyaniline.

Methodology:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of N-Isopropyl-4-methoxyaniline for *H NMR
and 50-100 mg for 13C NMR.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral
dispersion.
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o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimal peak shape.
o Data Acquisition:

o Acquire the *H NMR spectrum using a standard single-pulse experiment.

o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence to obtain
singlets for all carbon signals.

Caption: Workflow for NMR sample preparation and data acquisition.

'H NMR Spectral Data and Interpretation

While the experimental *H NMR spectrum for N-Isopropyl-4-methoxyaniline is not publicly
available in the searched databases, we can predict the chemical shifts and coupling patterns
based on the analysis of analogous compounds such as 2-Isopropyl-4-methoxyaniline[2] and
other N-alkylated anilines.

Predicted *H NMR Spectrum (400 MHz, CDCls):

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~6.7-6.8 d 2H Ar-H (ortho to -NH)
~6.6-6.7 d 2H Ar-H (ortho to -OCHs)
~3.75 S 3H -OCHs
~3.5-3.6 septet 1H -CH(CHs3s)2
~3.4 br s 1H -NH
~1.15 d 6H -CH(CH3)2

Interpretation:
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e Aromatic Protons: The aromatic region is expected to show two distinct doublets,
characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating
amino group will be shielded and appear at a lower chemical shift compared to those ortho
to the methoxy group.

o Methoxy Protons: A sharp singlet around 3.75 ppm is characteristic of the three equivalent
protons of the methoxy group.

 |Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to
coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a
doublet.

e Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can
be concentration and solvent-dependent.

3C NMR Spectral Data and Interpretation

Similar to the proton NMR, the predicted 3C NMR spectrum is based on data from related
structures.

Predicted 3C NMR Spectrum (100 MHz, CDCls):

Chemical Shift (6, ppm) Assignment

~152 Ar-C (-OCHs)

~142 Ar-C (-NH)

~115 Ar-CH (ortho to -OCHs)

~114 Ar-CH (ortho to -NH)

~55.8 -OCHs

~45 -CH(CHs)2

~23 -CH(CHs3)2
Interpretation:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Aromatic Carbons: The two quaternary aromatic carbons attached to the heteroatoms (-NH
and -OCHs) will appear at lower field. The protonated aromatic carbons will appear at higher
field.

 Aliphatic Carbons: The methoxy carbon will resonate around 55.8 ppm. The methine and
methyl carbons of the isopropyl group are expected around 45 ppm and 23 ppm,
respectively.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in N-
Isopropyl-4-methoxyaniline.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of N-Isopropyl-4-methoxyaniline.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the N-Isopropyl-4-methoxyaniline sample
directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Caption: Workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

~3400 Medium N-H Stretch

~3050-3000 Medium Aromatic C-H Stretch
~2970-2850 Strong Aliphatic C-H Stretch
~1610, 1510 Strong C=C Aromatic Ring Stretch

Asymmetric C-O-C Stretch

~1240 Strong

(Aryl Ether)

Symmetric C-O-C Stretch (Aryl
~1040 Strong

Ether)

p-Disubstituted Benzene C-H
~820 Strong

Bend

Interpretation:

e The presence of a medium intensity band around 3400 cm~! is indicative of the N-H
stretching vibration of the secondary amine.

» Strong absorptions in the 2970-2850 cm~? region confirm the presence of the aliphatic
isopropyl group.

e The characteristic C=C stretching vibrations of the aromatic ring are expected around 1610
and 1510 cm™1.

e The strong bands at approximately 1240 cm~* and 1040 cm~?* are due to the asymmetric and
symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.

e A strong out-of-plane C-H bending vibration around 820 cm~1 is characteristic of a 1,4-
disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of N-Isopropyl-4-methoxyaniline, which is crucial for its identification and structural
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confirmation.

Experimental Protocol for Mass Spectrometry

Obijective: To obtain the electron ionization (El) mass spectrum of N-Isopropyl-4-
methoxyaniline.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification.

« lonization: lonize the sample in the gas phase using a high-energy electron beam (typically
70 eV).

e Mass Analysis: Separate the resulting molecular ion and fragment ions based on their mass-
to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Caption: Workflow for EI-Mass Spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

Predicted Mass Spectrum:

e Molecular lon (M*e): The molecular ion peak is expected at m/z = 165, corresponding to the
molecular weight of the compound.

e Major Fragment lons:

o m/z = 150 (M-15): Loss of a methyl radical (*CHs) from the isopropyl group is a very
common fragmentation pathway for isopropyl-substituted compounds. This results in a
stable secondary benzylic carbocation.

o m/z = 122: This fragment could arise from the loss of the entire isopropy! group (*CsH?7)
from the molecular ion.
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o m/z = 108: Subsequent loss of a methyl radical from the methoxy group of the m/z 123
fragment (from a different fragmentation pathway) or loss of CO from the m/z 150
fragment could lead to this ion.

Fragmentation Pathway:

The primary fragmentation is expected to be the a-cleavage at the isopropyl group, leading to
the loss of a methyl radical to form a highly stabilized iminium ion at m/z 150.

- «CH3 [CO9H12NO]+ (m/z 150)

[C1OH15NO]++ (m/z 165) .

[C7THBNO]+ (m/z 122)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of N-lIsopropyl-4-methoxyaniline.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic techniques
used to characterize N-Isopropyl-4-methoxyaniline. While experimental spectra for this
specific molecule are not widely available in public databases, a detailed analysis of its
structural analogues allows for reliable prediction and interpretation of its NMR, IR, and MS
data. The provided protocols and interpretations serve as a valuable resource for researchers
in the synthesis, identification, and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-methoxy-N-(propan-2-yl)aniline | CL0H15NO | CID 2759498 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.rsc.org [rsc.org]

 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to N-Isopropyl-
4-methoxyaniline for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103625#spectral-data-for-n-isopropyl-4-
methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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